Lipoxin A5

Vascular Pharmacology Lipoxin Selectivity EPA-Derived Mediators

Lipoxin A5 (LXA5, CAS 110657-98-2) is a trihydroxypentaene lipid mediator belonging to the 5-series lipoxins, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) via transcellular biosynthesis involving 5- and 15-lipoxygenase pathways. Unlike the well-characterized 4-series lipoxins (e.g., LXA4) which originate from arachidonic acid (AA), LXA5 is endogenously produced by leukocytes and serves as a specialized pro-resolving mediator (SPM) with distinct biological actions, including pulmonary parenchymal contraction and regulation of neutrophil trafficking.

Molecular Formula C20H30O5
Molecular Weight 350.4 g/mol
CAS No. 110657-98-2
Cat. No. B176377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLipoxin A5
CAS110657-98-2
Synonyms5,6,15-trihydroxy-7,9,11,13,17-eicosapentaenoic acid
lipoxene A
lipoxin A5
Molecular FormulaC20H30O5
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CC=CC=CC(C(CCCC(=O)O)O)O)O
InChIInChI=1S/C20H30O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h3-10,13-14,17-19,21-23H,2,11-12,15-16H2,1H3,(H,24,25)/t17-,18-,19-/m0/s1
InChIKeyZZMKOZNTEJVKRY-FHWLQOOXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in ethanol

Lipoxin A5 (CAS 110657-98-2): Procurement and Functional Baseline for EPA-Derived Specialized Pro-Resolving Mediators


Lipoxin A5 (LXA5, CAS 110657-98-2) is a trihydroxypentaene lipid mediator belonging to the 5-series lipoxins, derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) via transcellular biosynthesis involving 5- and 15-lipoxygenase pathways [1]. Unlike the well-characterized 4-series lipoxins (e.g., LXA4) which originate from arachidonic acid (AA), LXA5 is endogenously produced by leukocytes and serves as a specialized pro-resolving mediator (SPM) with distinct biological actions, including pulmonary parenchymal contraction and regulation of neutrophil trafficking [2][3].

Lipoxin A5 vs. Lipoxin A4: Why EPA-Derived and AA-Derived Lipoxins Cannot Be Interchanged in Experimental Design


Substitution of Lipoxin A5 (LXA5) with Lipoxin A4 (LXA4) or other 4-series lipoxins is invalid due to fundamental differences in their precursor fatty acid pools, receptor engagement profiles, and vascular pharmacology. While both LXA5 and LXA4 contract pulmonary parenchyma with similar potency, LXA5 completely lacks the endothelium-dependent vasorelaxation activity characteristic of LXA4 and LXB4 [1][2]. Furthermore, LXA5 uniquely induces superoxide anion generation in canine neutrophils—an activity not shared by its B5 counterpart [3]. This divergence in biological outcomes, particularly in vascular and leukocyte activation assays, necessitates the use of LXA5 as a distinct chemical probe rather than a generic lipoxin analog. Relying on LXA4 as a proxy will yield inaccurate or incomplete data in studies focused on EPA-derived SPM biology or vascular tone modulation [4].

Quantitative Differentiation: Lipoxin A5 (110657-98-2) Performance Data Against Comparators


Vascular Selectivity: Absence of Vasodilatory Activity in Aortic Smooth Muscle

In direct head-to-head comparisons using isolated guinea pig aortic vascular smooth muscle preparations, LXA5 and LXB5 (at concentrations up to 2.2 μM) failed to exert any significant endothelium-dependent vasorelaxation, in stark contrast to LXA4 and LXB4 which induce vasodilation [1]. The data show that while LXA5 contracts pulmonary parenchymal strips with a concentration-dependent effect over 0.1–2.2 μM, this bronchoconstrictor response is pharmacologically distinct from the vasodilatory profile of 4-series lipoxins [1].

Vascular Pharmacology Lipoxin Selectivity EPA-Derived Mediators

Leukocyte Activation: Induction of Superoxide Anion Generation in Canine Neutrophils

In direct comparative biological assays, both LXA5 and LXB5 were found to induce superoxide anion generation in canine neutrophils [1]. This is a key functional differentiation, as the 4-series lipoxins do not elicit this response, and even within the 5-series, LXB5 did not share the bronchoconstrictor effects of LXA5 [1][2].

Neutrophil Biology Oxidative Burst 5-Series Lipoxins

Resolution of Inflammation: Neutrophil Exit and Splenic Macrophage Efferocytosis

In a mouse dorsal air pouch model of TNF-α-induced inflammation, 15-epi-lipoxin A5 (the aspirin-triggered epimer of LXA5) augmented the exit of adoptively transferred neutrophils from the pouch exudate to the spleen and significantly increased splenic SIRPa+ and MARCO+ macrophage efferocytosis [1]. These effects were observed in direct comparison to vehicle controls and were also evaluated against naproxen [1][2].

Resolution Pharmacology Neutrophil Clearance SPM Activity

High-Value Research Applications for Lipoxin A5 (CAS 110657-98-2) Based on Differentiated Evidence


Investigating EPA-Derived Specialized Pro-Resolving Mediator (SPM) Biology in Inflammation Resolution

LXA5 is the prototypical 5-series lipoxin for studies on omega-3 fatty acid-derived resolution pathways. Its unique ability to promote neutrophil exit from inflammatory sites and enhance splenic macrophage efferocytosis, as demonstrated in vivo in TNF-α-induced inflammation models [1], makes it an essential chemical probe for elucidating EPA-specific pro-resolving mechanisms. This application is directly supported by evidence of its differential effects on neutrophil trafficking compared to naproxen and vehicle controls [1].

Pharmacological Dissection of Lipoxin Receptor (ALX/FPR2) Ligand Bias

Given that LXA5 contracts pulmonary parenchyma with similar potency to LXA4 but lacks the vasodilatory effects of LXA4 [2][3], LXA5 serves as a critical tool for probing biased agonism or functional selectivity at the ALX/FPR2 receptor. Researchers can use LXA5 to isolate and study the signaling pathways responsible for bronchoconstriction without the confounding influence of vasodilation, providing a cleaner pharmacological profile than LXA4 in mixed tissue preparations.

Neutrophil Oxidative Burst and Innate Immunity Studies

LXA5 induces superoxide anion generation in canine neutrophils [4], an activity not shared by 4-series lipoxins. This makes LXA5 a specific reagent for investigating the role of EPA-derived SPMs in modulating neutrophil respiratory burst and oxidative stress in innate immunity. This application is particularly relevant for studies comparing the immunomodulatory effects of omega-3 versus omega-6 derived lipid mediators.

Method Development and Validation for SPM Quantification in Complex Biological Matrices

LXA5 is included in validated LC-MS/MS methods for the simultaneous quantitation of pro-resolving lipid mediators in cell culture supernatants, with established limits of quantitation (0.1-0.5 ng/mL), recovery rates (90-115%), and precision metrics (<13% intra- and interday) [5]. This validated analytical framework supports pharmacokinetic and biomarker studies focused on EPA-derived SPMs, where accurate discrimination from AA-derived lipoxins is critical.

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